2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid

Catalog No.
S12456573
CAS No.
18060-37-2
M.F
C18H12F3NO3
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4...

CAS Number

18060-37-2

Product Name

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid

IUPAC Name

2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C18H12F3NO3/c1-25-11-7-5-10(6-8-11)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24)

InChI Key

YBCODSRWKYAVEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid is a synthetic organic compound characterized by its unique quinoline structure, which consists of a heterocyclic aromatic ring system. The compound features a methoxy group at the para position of the phenyl ring and a trifluoromethyl group at the 8-position of the quinoline ring. The carboxylic acid functional group at the 4-position enhances its solubility and reactivity, making it of significant interest in various fields including medicinal chemistry and materials science.

The chemical reactivity of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: The carboxylic acid can react with amines to form amides, which are important in drug development.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a potential precursor for further functionalization.

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Quinoline derivatives have been found to possess antibacterial and antifungal activities.
  • Anticancer Activity: Some quinolines are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives may also exhibit anti-inflammatory properties, contributing to their potential therapeutic applications.

The synthesis of 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Skeleton: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  • Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylation reagents such as trifluoromethyl sulfonates or via radical mechanisms.
  • Carboxylation: The introduction of the carboxylic acid group can be performed through carbon dioxide insertion or via hydrolysis of an intermediate ester.

2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting various diseases.
  • Materials Science: In the creation of advanced materials with specific electronic or optical properties.
  • Agricultural Chemicals: As a potential agent in crop protection formulations due to its biological activity.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Research may focus on:

  • Protein Binding Studies: To determine how well the compound binds to target proteins, influencing its efficacy as a drug.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can inform its bioavailability and therapeutic potential.
  • Toxicity Assessments: Evaluating any adverse effects in biological systems is essential for safety in applications.

Several compounds share structural similarities with 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Attributes
2-(4-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acidSimilar quinoline structure but different position of trifluoromethyl groupVariations in biological activity
8-HydroxyquinolineHydroxyl group instead of trifluoromethylKnown for chelating metal ions
6-MethoxyquinolineMethoxy group at position 6Exhibits different pharmacological properties

Each of these compounds exhibits unique properties and biological activities, highlighting the importance of structural modifications in influencing their functionality.

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

347.07692773 g/mol

Monoisotopic Mass

347.07692773 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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